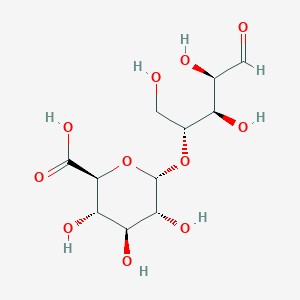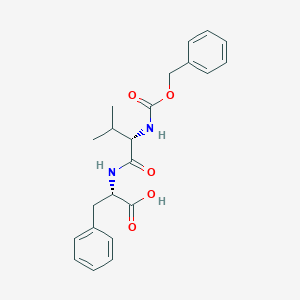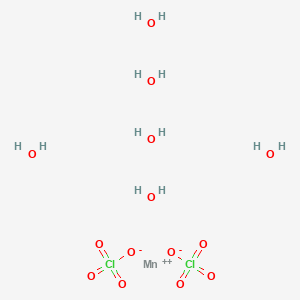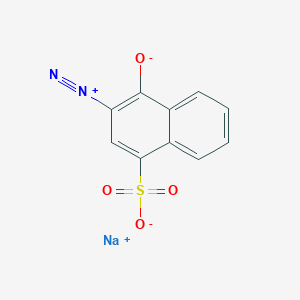
5,5-Dichloroquinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloroquinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which makes it a promising candidate for drug development, as well as other applications.
Mechanism of Action
The mechanism of action of 5,5-Dichloroquinolin-6(5H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
5,5-Dichloroquinolin-6(5H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of bacterial cells, leading to their death. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,5-Dichloroquinolin-6(5H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, it has shown promising results in various applications, making it a valuable tool for scientific research. However, one of the limitations of using 5,5-Dichloroquinolin-6(5H)-one is its complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for the research on 5,5-Dichloroquinolin-6(5H)-one. One direction is the development of more efficient and cost-effective synthesis methods, which would increase its availability for researchers. Another direction is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
In conclusion, 5,5-Dichloroquinolin-6(5H)-one is a promising compound that has shown potential applications in various fields of scientific research. Its complex synthesis method may limit its availability for some researchers, but its low toxicity profile and promising results make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
Synthesis Methods
The synthesis of 5,5-Dichloroquinolin-6(5H)-one is a multi-step process that involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid chloride, which is then reacted with 1,3-dichloro-1,3-dimethylurea to form 5,5-Dichloroquinolin-6(5H)-one.
Scientific Research Applications
5,5-Dichloroquinolin-6(5H)-one has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, where it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial activity, where it has shown promising results in the treatment of bacterial infections. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
16100-81-5 |
|---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
5,5-dichloroquinolin-6-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
InChI Key |
FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
synonyms |
5,5-Dichloroquinolin-6(5H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



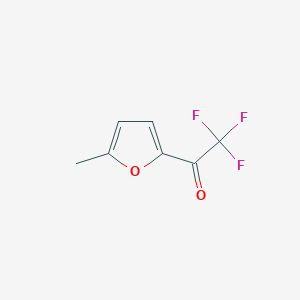

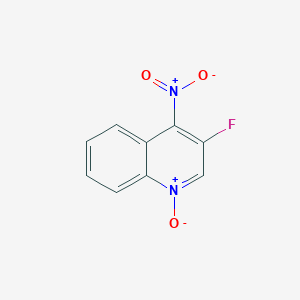
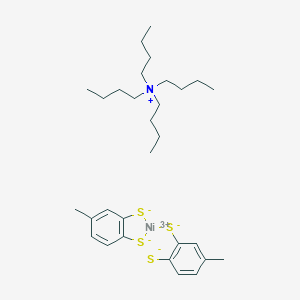
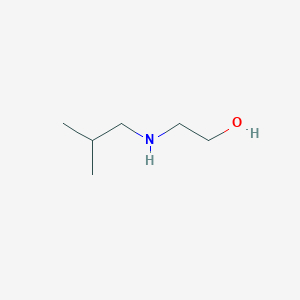
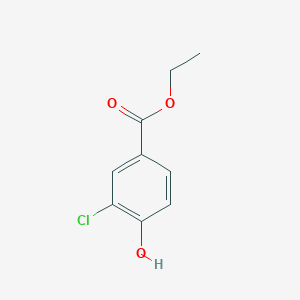

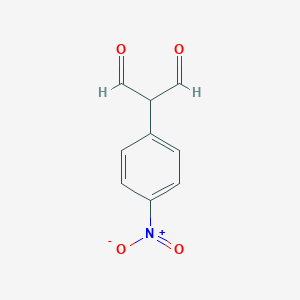
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
